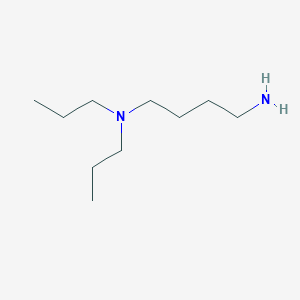

N,N-dipropylbutane-1,4-diamine

Descripción

N,N-Dipropylbutane-1,4-diamine is a synthetic polyamine derivative characterized by a linear butane-1,4-diamine backbone with propyl groups attached to both terminal nitrogen atoms. Unlike natural polyamines (e.g., putrescine, spermidine, spermine), which feature aminopropyl or unsubstituted amine groups, the dipropyl substitution in this compound introduces distinct physicochemical and biological properties, such as altered solubility, enzyme interaction, and cellular uptake .

Propiedades

IUPAC Name |

N',N'-dipropylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-3-8-12(9-4-2)10-6-5-7-11/h3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDVKMPSACNWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N-dipropylbutane-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of butane-1,4-diamine with propyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Butane-1,4-diamine and propyl halides (e.g., propyl bromide or propyl chloride).

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Procedure: The butane-1,4-diamine is dissolved in a suitable solvent (e.g., ethanol or methanol), and the propyl halide is added dropwise. The mixture is then heated under reflux for several hours.

Isolation: After the reaction is complete, the product is isolated by extraction and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

N,N-dipropylbutane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the amine groups to primary amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines or other reduced derivatives.

Substitution: Various substituted amines depending on the reagents used.

Aplicaciones Científicas De Investigación

N,N-dipropylbutane-1,4-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving amine oxidase enzymes.

Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N,N-dipropylbutane-1,4-diamine involves its interaction with specific molecular targets, such as amine oxidase enzymes. The compound can inhibit the activity of these enzymes, leading to changes in cellular processes and metabolic pathways. This inhibition is due to the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares N,N-dipropylbutane-1,4-diamine with structurally related polyamines and synthetic analogs:

Key Research Findings

Enzyme Substrate Specificity: Natural spermine (N,N′-bis(3-aminopropyl)butane-1,4-diamine) is metabolized by polyamine oxidase (APAO) and spermine oxidase (SMO), which cleave its aminopropyl groups . Synthetic analogs like DESPM and DBSPM show altered enzyme interactions. DESPM (ethyl-substituted) is a moderate substrate for APAO/SMO, while DBSPM (benzyl-substituted) exhibits resistance to oxidation due to steric hindrance .

Cellular Uptake and Excretion :

- DESPM and DBSPM display lower cellular accumulation in DU145 prostate cancer cells compared to spermine, attributed to their bulkier substituents .

- Inference for this compound : Propyl groups (less bulky than benzyl but larger than ethyl) may enhance membrane permeability relative to DBSPM but reduce it compared to spermine.

Physicochemical Properties :

- Alkyl chain length and aromaticity (e.g., benzyl in DBSPM) increase lipophilicity, impacting solubility and biodistribution .

- Inference for this compound : Propyl substitution likely confers moderate lipophilicity, enhancing tissue penetration compared to natural polyamines while maintaining water solubility better than benzyl analogs.

Actividad Biológica

N,N-Dipropylbutane-1,4-diamine (DPBDA), with the molecular formula CHN and a molecular weight of 172.31 g/mol, is a diamine compound that has garnered attention for its biological activity and potential applications in various fields. This article aims to provide a comprehensive overview of the biological activity of DPBDA, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Structure :

- The compound features two propyl groups attached to the nitrogen atoms of a butane backbone.

- Physical Properties :

- Molecular Weight : 172.31 g/mol

- CAS Registry Number : 23346-57-8

- IUPAC Name : this compound

DPBDA exhibits biological activity primarily through its interactions with various biological targets. It functions as a ligand for certain receptors and enzymes, influencing biochemical pathways involved in cellular signaling and metabolism.

- Receptor Interaction :

- DPBDA has been shown to interact with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction.

- Enzyme Inhibition :

- Studies indicate that DPBDA can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Pharmacological Effects

The pharmacological effects of DPBDA are diverse, including:

-

Antioxidant Activity :

- DPBDA has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

-

Neuroprotective Effects :

- Research suggests that DPBDA may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis.

-

Anti-inflammatory Properties :

- The compound has been implicated in the reduction of inflammatory markers in various models, suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Effect/Outcome | Reference |

|---|---|---|

| Antioxidant Activity | Scavenging free radicals | |

| Neuroprotection | Modulation of neurotransmitters | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Studies

Several studies have explored the biological activity of DPBDA in different contexts:

-

Neuroprotective Study :

- A study conducted on neuronal cell cultures demonstrated that treatment with DPBDA led to a significant decrease in cell death induced by oxidative stress. The mechanism was attributed to enhanced levels of neurotrophic factors and reduced apoptosis markers.

-

Inflammation Model :

- In an animal model of induced inflammation, administration of DPBDA resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

-

Antioxidant Efficacy :

- A comparative study highlighted the antioxidant capacity of DPBDA against standard antioxidants like ascorbic acid. Results showed that DPBDA exhibited comparable or superior radical scavenging activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.